molecular formula C15H12F3NO4 B2816312 Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate CAS No. 1103500-32-8

Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate

Cat. No. B2816312
Key on ui cas rn: 1103500-32-8
M. Wt: 327.259
InChI Key: INMVEWNAYCVPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150568B2

Procedure details

Potassium carbonate (11 g, 79.7 mmol, 1.09 equiv) was suspended in THF (100 mL) and the mixture was stirred. A solution of methyl 3-cyclopropyl-3-oxopropanoate (11 g, 77.5 mmol, 1.06 equiv) in 50 ml THF was added to the above stirred mixture and stirred fo(30 min at −10°C. To this reaction mixture was added a solution of (Z)-2-(trifluoromethoxy)benzoyl chloride oxime (17.6 g, 73.3 mmol, 1.00 equiv) in THF (50 mL) at −5°C. and then allowed to stir fo(6 h at 35°C. The reaction mixture was diluted with 200 mL of H2O, extracted with ethyl acetate (2×300 mL). The organic layer was washed with brine (2×200 mL), dried over anhydrous sodium sulfate, concentrated under vacuum, and then purified by silica gel column chromatography using ethyl acetate/petroleum ether (1:100-1:20) eluent to afford methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate as a white solid.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
17.6 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH:7]1([C:10](=[O:16])[CH2:11][C:12]([O:14][CH3:15])=[O:13])[CH2:9][CH2:8]1.[F:17][C:18]([F:31])([F:30])[O:19][C:20]1[CH:29]=[CH:28][CH:27]=[CH:26][C:21]=1/[C:22](=[N:24]/O)/Cl>C1COCC1.O>[CH:7]1([C:10]2[O:16][N:24]=[C:22]([C:21]3[CH:26]=[CH:27][CH:28]=[CH:29][C:20]=3[O:19][C:18]([F:17])([F:30])[F:31])[C:11]=2[C:12]([O:14][CH3:15])=[O:13])[CH2:9][CH2:8]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
C1(CC1)C(CC(=O)OC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
17.6 g
Type
reactant
Smiles
FC(OC1=C(/C(/Cl)=N/O)C=CC=C1)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at −10°C
STIRRING
Type
STIRRING
Details
to stir
CUSTOM
Type
CUSTOM
Details
6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
at 35°C
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×300 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=C(C(=NO1)C1=C(C=CC=C1)OC(F)(F)F)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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